REACTION_CXSMILES
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N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1.N([O-])=O.[Na+].[ClH:15]>>[Br:9][C:5]1[C:4]([CH3:10])=[N:3][C:2]([Cl:15])=[CH:7][C:6]=1[CH3:8] |f:1.2|
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Name
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|
Quantity
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65 g
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Type
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reactant
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Smiles
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NC1=NC(=C(C(=C1)C)Br)C
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Name
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Quantity
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780 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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Quantity
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66.9 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for 15 min at −10° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed to room temperature
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Type
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STIRRING
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Details
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After stirring for 1 hour at r.t.
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Duration
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1 h
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Type
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CUSTOM
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Details
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the reaction was quenched
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Type
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ADDITION
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Details
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by pouring into ice/water (4 L)
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Type
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STIRRING
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Details
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The mixture was stirred for 5 minutes
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Duration
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5 min
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Type
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EXTRACTION
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Details
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extracted with EtOAc (4 L)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with water (4 L) and brine (2 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The resulting white solid was dissolved in CH2Cl2 (200 mL)
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Type
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ADDITION
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Details
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heptanes (700 mL) were added
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Type
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STIRRING
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Details
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The solution was stirred for 20 minutes
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Duration
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20 min
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to remove solids
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography on silica gel with 0 to 15% EtOAc/heptanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=NC(=CC1C)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |